molecular formula C13H15FN2 B582582 1-Cyclohexyl-6-fluoro-1,3-benzodiazole CAS No. 1365271-29-9

1-Cyclohexyl-6-fluoro-1,3-benzodiazole

Cat. No. B582582
M. Wt: 218.275
InChI Key: VNVCGBCUQSDFOA-UHFFFAOYSA-N
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Description

1-Cyclohexyl-6-fluoro-1,3-benzodiazole, also known as CFBD, is a type of organic compound that has become increasingly popular in scientific research over the past few decades. It is a compound that has a wide range of potential applications, including synthesis, drug development, and biochemistry.

Scientific Research Applications

Antitumor Properties

1-Cyclohexyl-6-fluoro-1,3-benzodiazole derivatives have shown promise in antitumor applications. For example, fluorinated 2-(4-aminophenyl)benzothiazoles exhibit potent cytotoxicity in vitro against certain human breast cancer cell lines, such as MCF-7 (ER+) and MDA 468 (ER-), but are inactive against other cell types like prostate and colon cells. These compounds have a biphasic dose-response relationship, indicating a nuanced interaction with cancer cells. The specific compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has been identified as a potent broad-spectrum agent in the NCI cell panel and is the focus of pharmaceutical development (Hutchinson et al., 2001).

Pharmacokinetics in Cancer Treatment

The compound, labeled as "Compound 1," which is a new and potent inhibitor with potential applications in treating cancer, has been studied for its pharmacokinetics. Though it faced challenges in metabolic stability, the research helped in understanding the complex dynamics of drug clearance and led to the development of analogs with better stability and metabolic profiles (Teffera et al., 2013).

Antimicrobial and Antifungal Activity

Novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives have been synthesized and shown to possess significant antimicrobial and antifungal activities. These compounds have been tested against various human cancer cell lines, indicating their potential in treating infectious diseases and cancer (Kumbhare et al., 2014).

Synthesis and Structural Characterization

Research has focused on the synthesis of novel compounds involving 1-Cyclohexyl-6-fluoro-1,3-benzodiazole. A study by Pejchal et al. (2015) explored the synthesis of a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, which demonstrated considerable antibacterial and antifungal activity, comparable to established medicinal standards (Pejchal et al., 2015).

Anti-Inflammatory and Antimicrobial Agents

Bisthiourea derivatives of dipeptide conjugated to 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have been synthesized and examined for their anti-inflammatory and antimicrobial activities. These molecules demonstrated significant biological activity, highlighting their potential as therapeutic agents (Kumara et al., 2017).

properties

IUPAC Name

1-cyclohexyl-6-fluorobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2/c14-10-6-7-12-13(8-10)16(9-15-12)11-4-2-1-3-5-11/h6-9,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVCGBCUQSDFOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-6-fluoro-1,3-benzodiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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